Boc-L-Lys-Amc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Boc protecting group: This group, denoted by "Boc," protects the amine group of the L-lysine amino acid, allowing for targeted chemical modifications at other parts of the molecule.

- L-lysine: This is a naturally occurring amino acid essential for various biological functions.

- 7-amino-4-methylcoumarin (AMC): This is a fluorogenic substrate commonly used in enzymatic assays.

The combination of these components makes Boc-L-Lys-Amc a valuable tool in various scientific research applications, primarily related to:

Enzyme Activity Assays

Boc-L-Lys-Amc is widely used as a substrate in protease activity assays. Proteases are enzymes that break down proteins into smaller peptides and amino acids. In this application, the Boc protecting group shields the L-lysine from premature cleavage by other enzymes. When a specific protease cleaves the peptide bond between the L-lysine and AMC, the AMC molecule is released, and its fluorescence intensity increases significantly. This change in fluorescence can be easily measured using a fluorescence plate reader, allowing researchers to quantify protease activity accurately.

Boc-L-Lys-Amc, chemically known as N-alpha-t-Butyloxycarbonyl-L-lysine 7-amido-4-methylcoumarin, is a synthetic compound utilized primarily in biochemical research, particularly in the study of enzyme activities, such as histone deacetylases (HDACs). This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine, which provides stability during synthesis and application. The 7-amido-4-methylcoumarin moiety serves as a fluorophore, enabling fluorescence-based detection of enzymatic activity upon cleavage of the peptide bond by enzymes like HDACs .

Boc-L-Lys-Amc acts as a substrate for HDAC enzymes. The L-lysine portion mimics the natural histone peptide targeted by HDACs. Upon HDAC binding, the enzyme cleaves the amide bond between L-lysine and Amc, resulting in the release of the fluorescent Amc molecule []. This fluorescence serves as a reporter signal for HDAC activity, allowing researchers to measure enzyme activity in various biological contexts.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, allowing for the activation of the lysine residue for further reactions.

- Coupling Reactions: The compound can engage in peptide coupling reactions, forming peptide bonds with other amino acids or peptides, which is essential for synthesizing larger peptides.

- Fluorescence Reactions: The AMC moiety exhibits fluorescence that can be quantified, making it useful for assays measuring enzyme activity. When cleaved by proteases, the release of AMC results in increased fluorescence intensity .

Boc-L-Lys-Amc is particularly noted for its biological activity in quantifying HDAC activity. It acts as a fluorogenic substrate that mimics natural substrates of HDACs. Upon cleavage by these enzymes, Boc-L-Lys-Amc releases the fluorescent product, enabling researchers to measure enzyme activity accurately. This compound has been shown to effectively quantify HDAC activity across various biological contexts, including cancer and neurodegenerative diseases, thereby facilitating research into gene regulation and cellular processes .

The synthesis of Boc-L-Lys-Amc typically involves multiple steps:

- Protection of Lysine Amino Group: Lysine is reacted with tert-butyl dicarbonate to form Boc-Lysine.

- Protection of Lysine Side Chain: Boc-Lysine is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

- Attachment of AMC Moiety: The 7-amino-4-methylcoumarin is then conjugated to the modified lysine residue.

This multi-step process ensures high purity and yield of the final product .

Boc-L-Lys-Amc is primarily applied in:

- Biochemical Assays: It is extensively used to measure HDAC activity in vitro and in vivo.

- Enzyme Kinetics Studies: The compound allows real-time monitoring of enzyme interactions and activities due to its fluorescent properties.

- Research into Histone Modification: It aids studies investigating the role of HDACs in gene expression regulation and associated diseases .

Interaction studies involving Boc-L-Lys-Amc focus on its binding affinity and specificity towards different HDAC isoforms. Research indicates that this compound selectively interacts with class I and IIb HDACs. The fluorogenic nature allows for detailed kinetic studies and real-time monitoring of these interactions, providing insights into the structural dynamics of these enzymes .

Boc-L-Lys-Amc shares similarities with several other fluorogenic substrates used for HDAC assays. Below is a comparison highlighting its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Lys(Ac)-AMC | Acetyl instead of trifluoroacetyl | Less reactive than Boc-Lys(Tfa)-AMC |

| Acetyl-Lys-AMC | No protecting groups | Simpler structure but lower specificity |

| Z-Lys-AMC | Z (benzyloxycarbonyl) protecting group | Often used for general peptidase assays |

| Lys-AMC | Unprotected lysine | Directly measures general protease activity |

Boc-Lys-Amc stands out due to its enhanced stability and specificity towards HDACs compared to these similar compounds. Its design allows for more accurate quantification of enzyme activity, making it a valuable tool in biochemical research .

Molecular Structure and Functional Groups

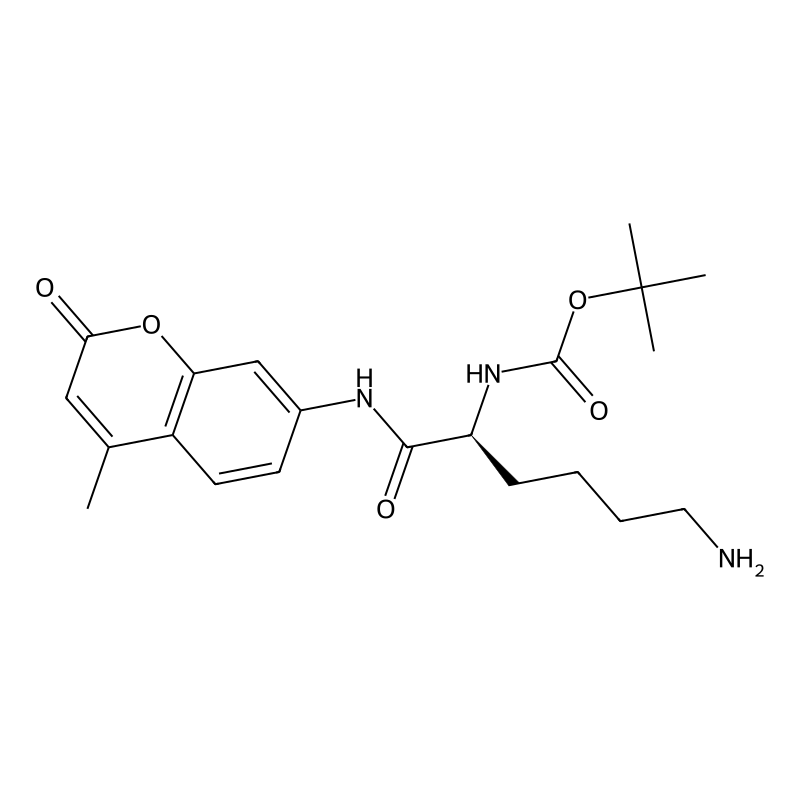

Boc-L-Lys-Amc, systematically named as tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate, represents a sophisticated synthetic compound comprising three distinct structural components integrated through covalent linkages [1]. The molecular architecture consists of a tert-butoxycarbonyl protecting group, an L-lysine amino acid residue, and a 7-amino-4-methylcoumarin fluorophore [2].

The tert-butoxycarbonyl group serves as the N-terminal protecting moiety, featuring the characteristic bulky tertiary carbon structure with three methyl substituents [1]. This protecting group is covalently attached to the alpha-amino group of the lysine residue through a carbamate linkage, providing stability during synthetic manipulations while remaining acid-labile for selective deprotection [3].

The central L-lysine component maintains its natural amino acid structure with a linear aliphatic side chain terminating in a primary amino group [1] [2]. The lysine residue provides the fundamental recognition element for proteolytic enzymes, particularly those involved in histone deacetylation processes [7].

The 7-amino-4-methylcoumarin moiety constitutes the fluorescent reporter component, characterized by a benzopyran-2-one core structure with specific substitution patterns [1]. The coumarin ring system features a methyl group at the 4-position and an amino group at the 7-position, which collectively contribute to the compound's distinctive spectroscopic properties [20].

| Functional Group/Component | Location/Description | Function |

|---|---|---|

| tert-Butoxycarbonyl (Boc) Group | N-terminal protecting group on lysine α-amino group | Protects α-amino group during synthesis |

| L-Lysine Residue | Central amino acid component with (S)-configuration | Provides substrate specificity for proteases |

| 7-Amino-4-methylcoumarin (AMC) | C-terminal fluorophore moiety | Fluorescent reporter upon cleavage |

| Amide Bond (Peptide Link) | Links lysine carboxyl to AMC amino group | Cleavage site for proteolytic enzymes |

| Carbamate Group | Links Boc group to lysine α-amino group | Acid-labile protecting group |

| Primary Amine | ε-amino group of lysine side chain | Free amino group for potential modification |

| Lactone Ring | 2H-chromen-2-one structure in AMC | Part of coumarin fluorophore system |

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical properties of Boc-L-Lys-Amc are defined by a single chiral center located at the alpha-carbon of the lysine residue [1]. This stereocenter exhibits the S-configuration according to the Cahn-Ingold-Prelog priority rules, corresponding to the L-configuration in amino acid nomenclature [17].

The absolute stereochemistry at the C2 position determines the compound's biological recognition properties and enzymatic specificity [17]. The L-configuration represents the naturally occurring stereochemical arrangement found in biological systems, ensuring compatibility with enzymes that recognize L-amino acid substrates [17].

The stereochemical integrity of Boc-L-Lys-Amc remains stable under standard storage conditions, with no tendency toward racemization at ambient temperatures [18]. This stability is attributed to the electronic stabilization provided by the adjacent carbonyl groups, which prevent the formation of enolate intermediates that could lead to stereochemical inversion [17].

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Configuration at C₂ | S-configuration (L-configuration in amino acid nomenclature) | Determines biological recognition and enzymatic specificity |

| Stereochemical Notation | Specified as (S) in IUPAC name and L- in common name | Essential for proper identification in scientific literature |

| Optical Activity | Expected to be optically active due to single stereocenter | Can be used to assess stereochemical purity |

| Stereochemical Purity | Typically high stereochemical purity in commercial samples | Critical for reproducible experimental results |

| Stereochemical Stability | Stable under normal storage conditions; no racemization at room temperature | Important for shelf-life and experimental reliability |

Physical Properties and Characterization

Boc-L-Lys-Amc exhibits distinct physical properties that facilitate its handling and analytical characterization [1] [2]. The compound typically appears as a white to off-white crystalline solid under standard conditions, demonstrating good stability when stored at temperatures below -20°C [18] [23].

The lipophilicity of the compound, expressed as XLogP3-AA, measures 1.9, indicating moderate hydrophobic character [1]. This balanced lipophilicity results from the combination of polar functional groups, including the carbamate and amide linkages, with the hydrophobic tert-butyl and coumarin components [1].

The topological polar surface area of 120 Ų reflects the compound's hydrogen bonding capacity and membrane permeability characteristics [1]. The molecule contains three hydrogen bond donor sites and six hydrogen bond acceptor sites, contributing to its solubility profile and intermolecular interactions [1].

The molecular complexity value of 641 indicates a structurally sophisticated compound with multiple functional groups and stereochemical features [1]. This complexity reflects the compound's designed functionality as a multi-component molecular probe .

| Property | Value |

|---|---|

| XLogP3-AA (Lipophilicity) | 1.9 |

| Topological Polar Surface Area (Ų) | 120 |

| Complexity | 641 |

| Formal Charge | 0 |

| Covalently-Bonded Unit Count | 1 |

| Storage Temperature | -20°C |

| Physical Form | Solid |

Molecular Formula and Weight Analysis

The molecular formula of Boc-L-Lys-Amc is C₂₁H₂₉N₃O₅, representing a substantial organic molecule with 58 atoms distributed across carbon, hydrogen, nitrogen, and oxygen elements [1] [2]. The molecular weight of 403.5 g/mol positions this compound in the range typical for peptide-based molecular probes [1].

The exact mass measurement of 403.21072103 Da provides precise identification for mass spectrometric analysis [1]. The monoisotopic mass, identical to the exact mass, confirms the absence of significant isotopic contributions under standard analytical conditions [1].

The elemental composition analysis reveals 29 heavy atoms (non-hydrogen atoms), contributing to the compound's substantial molecular architecture [1]. The carbon framework consists of 21 carbon atoms arranged in both aliphatic and aromatic configurations, providing structural diversity [1].

The nitrogen content of three atoms reflects the presence of amino groups and heterocyclic components, while the five oxygen atoms participate in carbonyl, ether, and lactone functionalities [1] [2]. This elemental distribution supports the compound's multifunctional character and diverse chemical reactivity [1].

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |

| Common Name | Boc-L-Lys-Amc |

| CAS Number | 116883-12-6 |

| Molecular Formula | C₂₁H₂₉N₃O₅ |

| Molecular Weight (g/mol) | 403.5 |

| Exact Mass (Da) | 403.21072103 |

| Monoisotopic Mass (Da) | 403.21072103 |

| PubChem CID | 7015047 |

Spectroscopic Characteristics

The spectroscopic properties of Boc-L-Lys-Amc provide comprehensive analytical tools for structural confirmation and quantitative analysis [20]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima typically observed around 320-340 nm, attributed primarily to the coumarin chromophore system [20].

Fluorescence spectroscopy demonstrates the compound's most distinctive analytical feature, with emission maxima occurring around 440-460 nm when excited at wavelengths between 340-360 nm [7] [20]. The fluorescent properties enable sensitive detection and quantification in enzymatic assays, where proteolytic cleavage results in enhanced fluorescence emission [7].

Infrared spectroscopy provides detailed information about functional group characteristics, with distinct absorption bands observed for amide groups (1630-1690 cm⁻¹), carbamate functionalities (1680-1700 cm⁻¹), and lactone carbonyls (1720-1750 cm⁻¹) [21] [22]. These spectroscopic signatures facilitate structural confirmation and purity assessment [21].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for different molecular regions [20] [21]. Aromatic protons typically appear in the 7.5-8.0 ppm range, the characteristic methyl group of the coumarin moiety resonates around 2.4 ppm, and the lysine aliphatic side chain protons exhibit signals between 1.3-1.9 ppm [20] [21].

Mass spectrometry provides definitive molecular identification through the molecular ion peak at m/z 403.21 [M+H]⁺, corresponding to the protonated molecular species [1] [20]. Fragmentation patterns yield additional structural information through characteristic loss of protecting groups and amino acid residues [20].

| Spectroscopic Method | Key Characteristics | Analytical Applications |

|---|---|---|

| UV-Visible Spectroscopy | Absorption maxima typically around 320-340 nm (coumarin moiety) | Determination of purity and concentration |

| Fluorescence Spectroscopy | Emission maxima around 440-460 nm when excited at 340-360 nm | Detection of enzymatic activity through fluorescence increase upon cleavage |

| Infrared Spectroscopy (IR) | Characteristic bands for amide (1630-1690 cm⁻¹), carbamate (1680-1700 cm⁻¹), and lactone (1720-1750 cm⁻¹) | Identification of functional groups and confirmation of structure |

| Nuclear Magnetic Resonance (¹H NMR) | Characteristic signals for aromatic protons (7.5-8.0 ppm), methyl group (2.4 ppm), and lysine side chain (1.3-1.9 ppm) | Structural elucidation and confirmation of stereochemistry |

| Mass Spectrometry | Molecular ion peak at m/z 403.21 [M+H]⁺ | Confirmation of molecular weight and fragmentation pattern analysis |

Synthetic Routes and Strategies

The synthesis of Boc-L-Lys-Amc (tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate) involves a multi-step synthetic approach that requires careful optimization of reaction conditions and reagent selection [1] [2]. The compound, with the molecular formula C₂₁H₂₉N₃O₅ and molecular weight of 403.48 g/mol, serves as a valuable fluorogenic substrate for enzymatic studies, particularly in histone deacetylase research [3] [4].

The primary synthetic strategy follows a sequential protection-coupling-purification approach. Initially, the lysine amino group undergoes protection using tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine under anhydrous conditions . This protection step typically achieves yields of 85-95% when conducted at room temperature with careful moisture exclusion [6]. The protected lysine intermediate is then coupled with 7-amino-4-methylcoumarin using established peptide coupling methodologies .

The coupling reaction represents the most critical step in the synthesis, requiring optimization of coupling reagents and reaction conditions. Common coupling agents include N,N'-diisopropylcarbodiimide (DIC) and O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) [7]. The reaction proceeds under mild conditions in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), achieving coupling yields of 70-85% [7].

| Synthesis Step | Reagents Used | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Protection of Lysine Amino Group | tert-butyl dicarbonate (Boc₂O), triethylamine | Room temperature, anhydrous conditions | 85-95 |

| Coupling with AMC Fluorophore | 7-amino-4-methylcoumarin, coupling agents (DIC, HCTU) | Mild conditions, DMF or DCM solvent | 70-85 |

| Purification by Recrystallization | Ethyl acetate/hexane mixture | Room temperature, multiple cycles | 75-90 |

| Final Product Isolation | High vacuum, lyophilization | Reduced pressure, controlled temperature | 90-98 |

The purification process typically involves recrystallization from ethyl acetate and hexane mixtures, followed by high vacuum drying [8]. Alternative purification methods include reversed-phase high-performance liquid chromatography (RP-HPLC) for high-purity requirements [6]. The final product is isolated as a white powder with purity levels typically exceeding 95% [9] [8].

Fmoc-Based Solid-Phase Synthesis Applications

Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis represents the gold standard for modern peptide manufacturing, offering significant advantages in terms of reaction mildness, orthogonal protecting group compatibility, and automation potential [10] [11]. The application of Fmoc chemistry to Boc-L-Lys-Amc synthesis and related compounds demonstrates the versatility and efficiency of this methodology [12] [13].

The Fmoc protecting group strategy provides superior stability under acidic conditions while remaining base-labile for selective deprotection [14] [13]. This orthogonality allows for complex peptide sequences to be assembled with minimal side reactions [10] [15]. In the context of lysine-containing substrates like Boc-L-Lys-Amc, Fmoc chemistry enables the incorporation of multiple protecting groups without interference [16] [6].

Solid-phase synthesis using Fmoc chemistry typically employs specialized resins such as Rink amide resin or 2-chlorotrityl resin [11] [17]. These resins provide stable anchoring points for the growing peptide chain while allowing for mild cleavage conditions using trifluoroacetic acid (TFA) [11] [13]. The choice of resin significantly impacts the final product yield and purity, with ChemMatrix and TentaGel resins offering enhanced performance for challenging sequences [18] [17].

| Parameter | Standard Conditions | Optimized Conditions | Efficiency (%) |

|---|---|---|---|

| Resin Type | Rink Amide, 2-chlorotrityl | ChemMatrix, TentaGel | 95-99 |

| Coupling Reagents | HCTU/HOBt, DIC/Oxyma | HATU/HOAt, PyAOP | 98-99.5 |

| Deprotection Reagent | 20% piperidine in DMF | DBU/piperazine in NMP | 95-98 |

| Coupling Time | 5-20 minutes | 15-60 minutes | 97-99 |

| Temperature | 25-75°C | 50-90°C | 98-99.5 |

| Solvent System | DMF, NMP | Binary mixtures with DMSO | 96-99 |

Advanced Fmoc synthesis protocols incorporate temperature control and alternative solvent systems to improve coupling efficiency [18] [19]. Microwave-assisted synthesis has emerged as a particularly effective approach for difficult sequences, reducing reaction times while maintaining high coupling yields [18] [20]. The use of binary solvent mixtures, such as DMSO with organic co-solvents, has shown promise in reducing environmental impact while maintaining synthetic efficiency [18] [21].

Coupling Techniques and Optimization

The optimization of coupling techniques represents a critical aspect of successful peptide synthesis, particularly for challenging sequences or sterically hindered amino acids [22] [20]. Modern coupling methodologies have evolved to address specific synthetic challenges while maintaining high efficiency and minimal side product formation [23] [24].

Standard single coupling procedures form the foundation of most peptide synthesis protocols, utilizing established coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU in combination with appropriate bases [10] [17]. These conditions typically achieve coupling efficiencies of 95-98% for standard amino acids under optimized conditions [25] [20].

Double coupling strategies have proven particularly valuable for sterically hindered residues such as arginine and isoleucine [20]. This approach involves two sequential coupling reactions, effectively driving the reaction to completion and achieving coupling efficiencies of 98-99.5% [20]. The additional coupling step significantly improves crude peptide purity and reduces the formation of deletion sequences [20].

| Coupling Method | Application | Time Required | Success Rate (%) |

|---|---|---|---|

| Standard Single Coupling | Standard amino acids | 15-30 minutes | 95-98 |

| Double Coupling | Sterically hindered residues (Arg, Ile) | 30-60 minutes | 98-99.5 |

| Microwave-Assisted Coupling | Difficult sequences, aggregation-prone peptides | 5-15 minutes | 97-99 |

| Extended Coupling Time | Long peptides, poor coupling efficiency | 1-12 hours | 96-99 |

| Temperature Optimization | Cold-sensitive or thermolabile sequences | Variable | 97-99.5 |

Microwave-assisted coupling has emerged as a powerful technique for addressing aggregation-prone sequences and difficult couplings [25] [20]. This method employs controlled microwave heating to accelerate reaction kinetics while maintaining precise temperature control [25]. The reduced reaction times (5-15 minutes) and improved coupling efficiencies (97-99%) make this approach particularly attractive for automated synthesis platforms [25].

Temperature optimization strategies involve carefully balancing reaction kinetics with thermal stability considerations [18] [25]. Elevated temperatures generally improve coupling rates and reduce aggregation, but may also increase the risk of side reactions such as racemization [18]. Optimal temperature ranges typically fall between 50-90°C, depending on the specific sequence and amino acid composition [18] [25].

Purification Protocols

The purification of peptides represents one of the most critical and challenging aspects of peptide synthesis, often determining the overall success and cost-effectiveness of the manufacturing process [26] [27]. Effective purification strategies must address the complex mixture of products generated during synthesis, including the target peptide, deletion sequences, side products, and unreacted starting materials [27] [28].

Reversed-phase high-performance liquid chromatography (RP-HPLC) has established itself as the gold standard for peptide purification, offering exceptional resolution and recovery for peptides across a wide range of hydrophobicities [26] [27] [29]. The technique utilizes hydrophobic interactions between the peptide and stationary phase, typically C₄, C₈, or C₁₈ alkyl chains bonded to silica supports [27] [28]. This method consistently achieves purities of 95-99.5% with recovery yields of 80-95% across scales from milligrams to kilograms [26] [27].

Ion exchange chromatography serves as a valuable complementary technique, particularly effective for removing charged impurities and achieving initial purification of crude peptide mixtures [27] [30]. This method operates through electrostatic interactions between the peptide and charged resin, allowing for selective separation based on net charge differences [27]. While typically achieving lower final purities (90-97%) compared to RP-HPLC, ion exchange chromatography excels as a capturing step that can handle large volumes and high loading capacities [27].

| Purification Method | Principle | Typical Purity Achieved (%) | Scale Applicability | Recovery Yield (%) |

|---|---|---|---|---|

| Reversed-Phase HPLC | Hydrophobic interactions | 95-99.5 | mg to kg scale | 80-95 |

| Ion Exchange Chromatography | Electrostatic interactions | 90-97 | mg to g scale | 85-95 |

| Size Exclusion Chromatography | Molecular size separation | 85-95 | mg to g scale | 90-98 |

| Preparative TLC | Differential migration | 80-95 | mg scale only | 70-85 |

| Crystallization | Solubility differences | 95-99 | g to kg scale | 85-95 |

Size exclusion chromatography provides an alternative purification approach based on molecular size differences, proving particularly useful for removing small molecule impurities and salts [27] [31]. While generally achieving moderate purities (85-95%), this technique offers excellent recovery yields (90-98%) and gentle conditions that preserve peptide integrity [32] [31].

Advanced purification strategies often employ multi-step protocols that combine different chromatographic principles to achieve superior separation [27]. A typical two-step approach might involve initial ion exchange chromatography for bulk impurity removal, followed by RP-HPLC for final polishing [27]. This strategy has demonstrated the ability to achieve purities exceeding 99.5% with overall yields above 80% [27].

Quality Control and Analytical Verification

Quality control and analytical verification represent fundamental pillars of peptide manufacturing, ensuring product identity, purity, potency, and consistency across production batches [33] [30] [34]. The complex nature of peptides requires sophisticated analytical approaches that can address multiple quality attributes simultaneously while meeting stringent regulatory requirements [33] [35].

High-performance liquid chromatography serves as the primary analytical tool for purity assessment and impurity profiling [33] [30]. Modern HPLC methods typically specify minimum purities of 95% with individual impurities limited to less than 1% [30] [34]. The technique provides quantitative assessment of related substances, including deletion sequences, oxidation products, and other synthesis-related impurities [33] [30].

Mass spectrometry has become indispensable for molecular weight confirmation and structural characterization [33] [30]. High-resolution mass spectrometry can achieve mass accuracy within ±0.1%, providing definitive confirmation of molecular identity [33]. Advanced techniques such as tandem mass spectrometry (MS/MS) enable sequence confirmation and impurity characterization [33] [36].

| Analytical Method | Parameter Measured | Typical Specification | Detection Limit |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity, impurity profile | ≥95% purity, <1% single impurity | 0.05-0.1% |

| Mass Spectrometry (MS) | Molecular weight, structure confirmation | ±0.1% mass accuracy | 0.01-0.1% |

| Nuclear Magnetic Resonance (NMR) | Complete structural characterization | Complete structural assignment | 1-5% |

| Amino Acid Analysis | Amino acid composition, sequence | ±5% theoretical composition | 0.1-1% |

| Peptide Content Assay | Peptide content, quantification | 85-105% of labeled amount | 1-2% |

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization available, offering complete assignment of chemical structure and stereochemistry [33] [30]. While NMR analysis is time-consuming and requires significant expertise, it remains the gold standard for unequivocal structural confirmation [30]. Modern NMR techniques can detect structural variations and confirm the absence of stereochemical impurities [33].

Amino acid analysis serves a dual purpose in peptide quality control, providing both compositional verification and quantitative content determination [30] [37]. This technique involves complete hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids [30]. Results must typically fall within ±5% of theoretical composition to meet specifications [30].

Scale-Up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger production scales presents unique challenges that require careful consideration of chemical, technical, and economic factors [38] [39] [40]. Scale-up success depends on thorough understanding of process limitations, equipment capabilities, and regulatory requirements [38] [41] [42].

Laboratory-scale synthesis typically involves batch sizes of 10-100 mg and focuses primarily on method development and optimization [40] [43]. At this scale, researchers can rapidly evaluate different synthetic strategies, optimize reaction conditions, and assess product quality using standard analytical instruments [44] [45]. The timeline for laboratory-scale work generally spans 1-2 weeks, allowing for iterative improvement cycles [43].

Pilot-scale production (1-10 g) introduces the first significant scaling challenges, requiring process validation and equipment optimization [46] [40]. Critical considerations include heat transfer efficiency, mixing effectiveness, and waste handling capabilities [38] [40]. Equipment requirements expand to include pilot reactors and preparative HPLC systems capable of handling larger volumes [41] [43].

| Scale Factor | Typical Batch Size | Key Considerations | Equipment Requirements | Typical Timeline |

|---|---|---|---|---|

| Laboratory Scale (mg) | 10-100 mg | Method development, optimization | Benchtop synthesizer, analytical HPLC | 1-2 weeks |

| Pilot Scale (g) | 1-10 g | Process validation, equipment scaling | Pilot reactors, prep HPLC | 1-2 months |

| Production Scale (kg) | 0.1-1 kg | GMP compliance, waste management | Production reactors, large-scale purification | 3-6 months |

| Commercial Scale (multi-kg) | 1-10 kg | Regulatory approval, cost optimization | Industrial equipment, automated systems | 6-12 months |

Production-scale synthesis (0.1-1 kg) necessitates implementation of Good Manufacturing Practice (GMP) protocols and comprehensive waste management strategies [38] [47]. Environmental considerations become paramount, as peptide synthesis can generate substantial quantities of organic waste [22] [40]. Efficient solvent recovery and recycling systems may be economically justified at this scale [22].

Commercial-scale production (1-10 kg and beyond) requires full regulatory compliance and cost optimization strategies [39] [42] [48]. The economics of large-scale peptide manufacturing depend heavily on crude peptide purity, as purification costs can dominate overall production expenses [22] [38]. Advanced synthesis strategies, including hybrid approaches combining solid-phase and solution-phase methodologies, may offer advantages for very large-scale production [39] [47] [49].

Technical challenges associated with scale-up include maintaining consistent temperature control, ensuring adequate mixing, and managing solvent volumes [38] [40]. Safety considerations become increasingly important, particularly when handling large quantities of organic solvents and coupling reagents [40]. Automated systems and process analytical technology can help ensure consistent product quality across different batch sizes [25] [48].